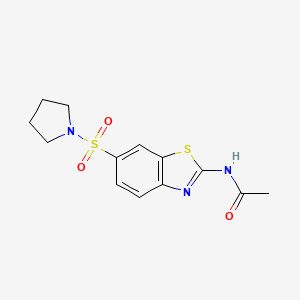

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide

Übersicht

Beschreibung

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with acetic acid under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then attached via nucleophilic substitution, where the sulfonyl chloride intermediate reacts with pyrrolidine.

Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles (amines, thiols); reactions are often carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Derivatives with different nucleophiles attached to the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes.

Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The benzothiazole moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide

- N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide

- N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide

Uniqueness

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical properties and enhances its ability to interact with biological targets. The combination of the sulfonyl group and the benzothiazole moiety also contributes to its distinct chemical reactivity and biological activity.

Biologische Aktivität

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound with significant interest in medicinal chemistry due to its diverse biological activities. The compound features a unique molecular structure that includes a pyrrolidine ring, a sulfonamide group, and a benzothiazole moiety, which contribute to its potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 701282-20-4 |

| Molecular Formula | C₁₁H₁₃N₃O₂S₂ |

| Molecular Weight | 283.37 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 508.8 ± 60.0 °C at 760 mmHg |

| Flash Point | 261.5 ± 32.9 °C |

This compound's structural complexity allows it to engage in various chemical interactions, making it a valuable candidate for drug discovery and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The benzothiazole moiety enhances binding affinity by interacting with hydrophobic pockets in proteins.

Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly against certain types of cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells.

- Anti-inflammatory Effects : There is evidence suggesting that the compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Variations in the pyrrolidine ring or the sulfonamide group could lead to derivatives with improved potency or selectivity against specific targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : In vitro tests on human cancer cell lines revealed that the compound effectively inhibited cell growth and induced apoptosis at specific concentrations, highlighting its potential as an anticancer therapeutic .

- Inflammation Modulation : Research into its anti-inflammatory effects showed that this compound could reduce pro-inflammatory cytokine production in cultured macrophages .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | Moderate anticancer | Morpholine ring enhances solubility |

| N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | Strong antimicrobial | Piperidine ring offers flexibility |

This table illustrates how variations in the substituent groups can influence the biological activity and pharmacological profiles of these compounds.

Eigenschaften

IUPAC Name |

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-9(17)14-13-15-11-5-4-10(8-12(11)20-13)21(18,19)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHBXLITXOSRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332520 | |

| Record name | N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49825739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

701282-20-4 | |

| Record name | N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.